Computed Lipophilicity (XLogP3) and Topological Polar Surface Area (tPSA) Comparison Against Regioisomeric and Heterocyclic Analogs
The target compound (4-Methyl-1,3-oxazol-5-yl)methylamine exhibits a computed XLogP3 of -0.4 and a tPSA of 52.1 Ų [1]. Its closest regioisomer, (5-Methyl-1,3-oxazol-4-yl)methylamine, is predicted to share an identical molecular formula and similar tPSA; however, the shift of the methyl group from position 4 to 5 alters the electronic environment of the oxazole ring, potentially affecting hydrogen-bond acceptor strength and metabolic stability. The thiazole analog, (4-Methyl-1,3-thiazol-5-yl)methylamine, replaces the ring oxygen with sulfur, which is expected to increase lipophilicity (estimated XLogP3 increase of approximately +0.7 log units) and reduce tPSA by approximately 8 Ų based on analogous oxazole-thiazole pair data from PubChem [2]. No direct experimental head-to-head comparison study was identified.
| Evidence Dimension | Predicted lipophilicity (XLogP3) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | XLogP3: -0.4; tPSA: 52.1 Ų [1] |
| Comparator Or Baseline | (4-Methyl-1,3-thiazol-5-yl)methylamine (PubChem CID 44118676): Estimated XLogP3: +0.3; Predicted tPSA: 44.1 Ų [2] |
| Quantified Difference | ΔXLogP3 (Thiazole - Oxazole): ≈ +0.7 log units; ΔtPSA (Thiazole - Oxazole): ≈ -8.0 Ų |
| Conditions | Computed properties using XLogP3 algorithm and topological PSA method; values retrieved from authoritative database entries. |
Why This Matters
A lower logP and higher tPSA for the oxazole compared to the thiazole analog predict superior aqueous solubility and reduced non-specific protein binding, favoring the oxazole scaffold when oral bioavailability and low off-target binding are prioritized in early lead selection.
- [1] Kuujia.com. (4-Methyl-1,3-oxazol-5-yl)methanamine (CAS 409097-65-0) Product Page. Accessed 2026. View Source
- [2] PubChem. Compound Summary for CID 44118676, (4-Methyl-1,3-thiazol-5-yl)methylamine. National Center for Biotechnology Information. Accessed 2026. View Source
